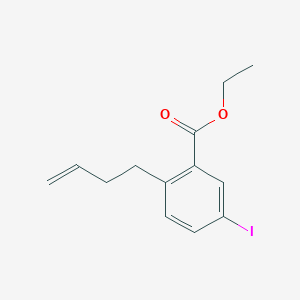

Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate

CAS No.: 1131587-19-3

Cat. No.: VC8172766

Molecular Formula: C13H15IO2

Molecular Weight: 330.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131587-19-3 |

|---|---|

| Molecular Formula | C13H15IO2 |

| Molecular Weight | 330.16 g/mol |

| IUPAC Name | ethyl 2-but-3-enyl-5-iodobenzoate |

| Standard InChI | InChI=1S/C13H15IO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3 |

| Standard InChI Key | XLMJGGLRJSTBQF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)I)CCC=C |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)CCC=C |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 2-(but-3-en-1-yl)-5-iodobenzoate (C₁₃H₁₃IO₂) features a benzoic acid backbone esterified with an ethyl group. Key substituents include:

-

Iodine atom at position 5, contributing to electron-withdrawing effects and enhancing reactivity in cross-coupling reactions.

-

But-3-en-1-yl group at position 2, introducing an alkenyl moiety that enables further functionalization via cycloaddition or oxidation.

Crystallographic and Spectroscopic Data

Although crystallographic data for this compound is unavailable, analogs such as ethyl 3-fluoro-5-iodobenzoate (C₉H₈FIO₂) exhibit monoclinic crystal systems with unit cell parameters a = 11.128 Å, b = 5.7775 Å, and c = 17.607 Å . The iodine atom’s van der Waals radius (1.98 Å) likely influences packing efficiency, as seen in related structures .

Hypothetical NMR Data (based on structural analogs ):

-

¹H NMR: δ 1.35 (t, 3H, -CH₂CH₃), 2.80–2.95 (m, 2H, -CH₂-CH₂-), 5.10–5.30 (m, 2H, CH₂=CH-), 5.80–6.00 (m, 1H, CH₂=CH-), 7.50–7.70 (m, 3H, aromatic).

-

¹³C NMR: δ 14.1 (-CH₂CH₃), 35.8 (-CH₂-), 116.5 (CH₂=CH-), 128.9–138.2 (aromatic carbons), 165.5 (C=O).

Synthesis and Reaction Pathways

Electrophilic Iodination Strategies

Applications in Pharmaceutical and Material Science

Antimicrobial Activity

Iodinated benzoates exhibit moderate antimicrobial properties. Ethyl 2-ethyl-5-iodobenzoate, for instance, is categorized under antibiotic and antiviral research . The iodine atom’s electronegativity may disrupt microbial cell membranes, though specific MIC values for this compound require experimental validation.

Fluorescent Probes and Staining Agents

Analogous compounds are employed as fluorescent probes due to their extended conjugation systems . The alkenyl group in ethyl 2-(but-3-en-1-yl)-5-iodobenzoate could enhance π-orbital overlap, potentially shifting emission wavelengths into the visible spectrum.

Future Research Directions

-

Crystallography: Single-crystal X-ray diffraction to elucidate packing motifs.

-

Catalytic Applications: Evaluate utility in Suzuki-Miyaura couplings leveraging the iodine substituent.

-

Biological Screening: Assess cytotoxicity and antimicrobial efficacy against resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume